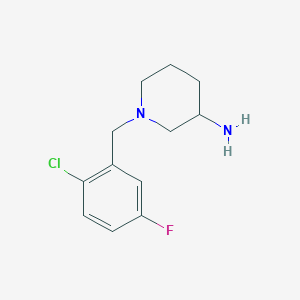
Pubchem_15648189
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium trichlorogermanate is a compound with the chemical formula CsGeCl₃. It is known for its unique crystalline structure and interesting properties, making it a subject of study in various scientific fields. This compound crystallizes in the trigonal R3m space group and has a three-dimensional structure .
Preparation Methods
Cesium trichlorogermanate can be synthesized through several methods. One common approach involves the reaction of cesium chloride with germanium tetrachloride under controlled conditions. The reaction typically requires a solvent such as methylene chloride and may involve the use of reagents like sodium germyl or potassium germyl . Industrial production methods often involve similar reactions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Cesium trichlorogermanate undergoes various chemical reactions, including nucleophilic substitution and reduction reactions. It is known for its exceptional chemoselectivity in cesium ion-mediated nucleophilic reactions . Common reagents used in these reactions include cesium carbonate and β-ketoesters. The major products formed from these reactions can vary, but they often include pyridones and other heterocyclic compounds .
Scientific Research Applications
Cesium trichlorogermanate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of organogermanium compounds. In biology and medicine, its unique properties make it useful for studying ionic conductivity and phase transitions . In industry, it is used in the development of advanced materials with high ionic conductivity, which are essential for applications such as batteries and other electronic devices .
Mechanism of Action
The mechanism by which cesium trichlorogermanate exerts its effects is primarily related to its ability to facilitate ionic conductivity. The compound’s structure allows for the efficient movement of ions, which is crucial for its applications in electronic devices. The molecular targets and pathways involved include the interaction of cesium ions with chloride ions, leading to the formation of stable ionic structures .
Comparison with Similar Compounds
Cesium trichlorogermanate can be compared to other trichlorogermanate salts, such as rubidium trichlorogermanate and methylammonium trichlorogermanate. These compounds share similar structures and properties but differ in their ionic conductivity and phase transition behaviors . Cesium trichlorogermanate is unique in its high ionic conductivity and stability, making it particularly valuable for industrial applications .
Properties
CAS No. |
15203-81-3 |
|---|---|
Molecular Formula |
Cl3CsGe |
Molecular Weight |
311.9 g/mol |
InChI |
InChI=1S/Cl3Ge.Cs/c1-4(2)3; |
InChI Key |
AWGCYIVRYSFWAV-UHFFFAOYSA-N |
Canonical SMILES |
Cl[Ge](Cl)Cl.[Cs] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)

![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)
![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)



![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)

![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)



